4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid
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Overview
Description
4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a hydrazinyl group linked to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid typically involves the following steps:
Formation of the Cyclohexadienone Intermediate: The initial step involves the preparation of the cyclohexadienone intermediate through the oxidation of a suitable precursor.
Hydrazone Formation: The cyclohexadienone intermediate is then reacted with hydrazine to form the hydrazone derivative.
Coupling with Benzoic Acid: The hydrazone derivative is subsequently coupled with benzoic acid under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinyl and benzoic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Hydroxyphenyl)(4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzoic acid: Shares a similar cyclohexadienone structure but differs in the substituents attached to the benzoic acid moiety.
4-[(4-Oxo-2,5-cyclohexadien-1-ylidene)hydrazinyl]benzoic acid: Similar structure but lacks the pentadecyl group.
Uniqueness
4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid is unique due to the presence of the pentadecyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs.
Properties
CAS No. |
844694-75-3 |
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Molecular Formula |
C28H40N2O3 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
4-[(4-hydroxy-2-pentadecylphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C28H40N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-22-26(31)20-21-27(24)30-29-25-18-16-23(17-19-25)28(32)33/h16-22,31H,2-15H2,1H3,(H,32,33) |
InChI Key |
UNZKUVJDIIUWDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)N=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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